Methyl 6-(furan-2-ylcarbonyl)-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
METHYL 6-(FURAN-2-CARBONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a unique combination of furan, hydroxy, methoxy, and tetrazolo-pyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-(FURAN-2-CARBONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the condensation of furan-2-carboxylic acid with 4-hydroxy-3-methoxybenzaldehyde, followed by cyclization with appropriate tetrazole precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-(FURAN-2-CARBONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
METHYL 6-(FURAN-2-CARBONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Researchers are exploring its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of METHYL 6-(FURAN-2-CARBONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the furan ring structure and exhibit similar biological activities.
Tetrazole derivatives: Compounds with tetrazole rings are known for their diverse pharmacological properties.
Pyrimidine derivatives: These compounds are widely studied for their roles in medicinal chemistry and drug development.
Uniqueness
METHYL 6-(FURAN-2-CARBONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H15N5O6 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
methyl 6-(furan-2-carbonyl)-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H15N5O6/c1-27-12-8-9(5-6-10(12)24)15-13(16(25)11-4-3-7-29-11)14(17(26)28-2)19-18-20-21-22-23(15)18/h3-8,15,24H,1-2H3,(H,19,20,22) |
InChI Key |
OASAYDDPAHHWFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=CO4)O |
Origin of Product |
United States |
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